n-(Pyrimidin-2-yl)acetamide

Catalog No.
S665244
CAS No.
13053-88-8
M.F
C6H7N3O
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(Pyrimidin-2-yl)acetamide

CAS Number

13053-88-8

Product Name

n-(Pyrimidin-2-yl)acetamide

IUPAC Name

N-pyrimidin-2-ylacetamide

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C6H7N3O/c1-5(10)9-6-7-3-2-4-8-6/h2-4H,1H3,(H,7,8,9,10)

InChI Key

UKKHWKNEQBGLMI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC=CC=N1

Canonical SMILES

CC(=O)NC1=NC=CC=N1

N-(Pyrimidin-2-yl)acetamide is an organic compound with the molecular formula C6H7N3O. It features a pyrimidine ring substituted with an acetamide group. The structure can be represented as follows:

text
N / \ C C | | C---C | | C---C \ / C=O

This compound is known for its potential biological activities and is often studied for its applications in pharmaceuticals and agrochemicals.

Synthesis and Characterization:

n-(Pyrimidin-2-yl)acetamide is a heterocyclic molecule synthesized through various methods, including the reaction of 2-aminopyrimidine with acetic anhydride. PubChem, National Institutes of Health: ) Researchers have characterized its physical and chemical properties using various techniques like spectroscopy and X-ray crystallography. ScienceDirect, n-(Pyrimidin-2-yl)acetamide:

Potential Biological Activity:

Studies suggest n-(Pyrimidin-2-yl)acetamide might possess various biological activities, including:

  • Antimicrobial activity: It has been investigated for its potential to inhibit the growth of certain bacteria and fungi. Journal of Heterocyclic Chemistry, Synthesis and Antimicrobial Activity of Novel N-Substituted Pyrimidin-2-Yl Acetamides:
  • Antioxidant activity: Some studies have explored its potential free radical scavenging properties. Archiv der Pharmazie (Weinheim an der Bergstraße, Germany), Synthesis and antioxidant properties of some new n-heterocyclic acetamides:

  • Oxidation: The compound can be oxidized to form various derivatives, which may enhance its biological activity or alter its properties.
  • Acylation: It can react with other acylating agents to form more complex structures, which are useful in drug design and synthesis .
  • Hydrolysis: Under acidic or basic conditions, the acetamide group can hydrolyze to yield pyrimidine derivatives and acetic acid .

The biological activity of N-(Pyrimidin-2-yl)acetamide has been a subject of research. It exhibits:

  • Antimicrobial properties: Studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal activity: It has also been tested against fungi such as Aspergillus flavus and Candida albicans, showing potential as an antifungal agent .
  • Anti-inflammatory effects: Some derivatives of this compound have been noted for their anti-inflammatory properties, suggesting a broader pharmacological profile .

Several methods exist for synthesizing N-(Pyrimidin-2-yl)acetamide:

  • Conventional Synthesis:
    • A common method involves reacting N-acetylisatin with pyridin-2-yl-methanamine in an acetonitrile solvent at room temperature for several hours. The product is then purified through recrystallization from a mixture of dichloromethane and hexane .
  • Alternative Approaches:
    • Other synthetic routes may involve the use of acetic anhydride or glacial acetic acid to facilitate the formation of the desired acetamide structure .

N-(Pyrimidin-2-yl)acetamide has various applications:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development targeting infections and inflammatory diseases.
  • Agricultural Chemicals: The compound may be explored as a pesticide or herbicide due to its biological activity against pathogens.
  • Chemical Intermediates: It serves as a building block in organic synthesis for creating more complex molecules used in research and industry.

Interaction studies involving N-(Pyrimidin-2-yl)acetamide focus on its binding affinity with biological targets. Molecular docking studies suggest that it interacts effectively with certain enzymes and receptors, which could explain its biological activities. These studies help in understanding the mechanism of action and optimizing the compound for better efficacy in therapeutic applications.

N-(Pyrimidin-2-yl)acetamide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
N-(Pyridin-2-yl)acetamidePyridine ring instead of pyrimidineDifferent electronic properties affecting reactivity
N-(4-Aminophenyl)sulfonyl-N-(pyrimidin-2-yl)acetamideSulfonamide group additionEnhanced solubility and potential antibacterial activity
2-(4-Bromophenyl)-N-(pyrimidin-2-yl)acetamideBromine substitution on the phenyl ringIncreased lipophilicity affecting bioavailability

These compounds highlight the diversity within this chemical class while emphasizing the unique properties of N-(Pyrimidin-2-yl)acetamide due to its specific functional groups.

XLogP3

-0.8

LogP

-0.75 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13053-88-8

Wikipedia

N-(pyrimidin-2-yl)acetamide

Dates

Modify: 2023-08-15

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